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Compound of Interest

Compound Name: 1-BOC-4-(tosyloxy)piperidine

Cat. No.: B051092 Get Quote

Introduction: 1-BOC-4-(tosyloxy)piperidine, with the chemical formula C₁₇H₂₅NO₅S, is a

pivotal building block in modern organic synthesis, particularly within medicinal chemistry and

drug development.[1] This white crystalline solid is highly valued for its dual-functionality: a tert-

butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen and a p-toluenesulfonyloxy

(tosyl) group at the 4-position.[1] The piperidine ring is a privileged scaffold found in numerous

pharmaceuticals, imparting favorable pharmacokinetic properties such as metabolic stability

and improved solubility.[2] The Boc group ensures stability and allows for controlled,

regioselective reactions, while the tosyl group acts as an excellent leaving group, facilitating a

wide range of nucleophilic substitution reactions.[1] This combination makes it an exceptionally

versatile intermediate for creating diverse libraries of piperidine derivatives for therapeutic

applications, including anticancer, central nervous system (CNS), and anti-inflammatory

agents.[1]

Physicochemical and Spectroscopic Data
Proper characterization is crucial for ensuring the purity and identity of 1-BOC-4-
(tosyloxy)piperidine in synthesis. The following tables summarize its key physical properties

and representative spectroscopic data.

Table 1: Physicochemical Properties
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Property Value Reference

CAS Number 118811-07-7 [1]

Molecular Formula C₁₇H₂₅NO₅S [1]

Molecular Weight 355.45 g/mol [1]

Appearance White crystalline solid [1]

Solubility
Soluble in organic solvents like

dichloromethane and acetone
[1]

Stability

Stable under standard

laboratory conditions; sensitive

to strong acids and bases

[1]

Table 2: Representative NMR Spectroscopic Data (CDCl₃)
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¹H NMR
Chemical Shift

(δ, ppm)
Multiplicity Integration Assignment

7.78 d 2H
Ar-H (ortho to

SO₂)

7.35 d 2H
Ar-H (ortho to

CH₃)

4.55 m 1H
O-CH (piperidine

C4)

3.65 m 2H

N-CH₂

(piperidine

C2/C6,

equatorial)

3.15 m 2H

N-CH₂

(piperidine

C2/C6, axial)

2.45 s 3H Ar-CH₃

1.85 m 2H

CH₂ (piperidine

C3/C5,

equatorial)

1.65 m 2H
CH₂ (piperidine

C3/C5, axial)

1.45 s 9H C(CH₃)₃ (Boc)
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¹³C NMR Chemical Shift (δ, ppm) Assignment

154.6 C=O (Boc)

144.8 Ar-C (ipso to SO₂)

134.1 Ar-C (ipso to CH₃)

129.9 Ar-CH

127.6 Ar-CH

79.8 C(CH₃)₃ (Boc)

77.5 O-CH (piperidine C4)

41.0 (approx.) N-CH₂ (piperidine C2/C6)

31.5 (approx.) CH₂ (piperidine C3/C5)

28.4 C(CH₃)₃ (Boc)

21.6 Ar-CH₃

Note: NMR data is representative and may vary slightly based on solvent and experimental

conditions.

Synthesis and Experimental Protocols
The most common and industrially relevant synthesis of 1-BOC-4-(tosyloxy)piperidine starts

from 4-hydroxypiperidine. The process involves two key steps: protection of the piperidine

nitrogen with a Boc group, followed by tosylation of the hydroxyl group.[1]
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Synthesis Workflow

4-Hydroxypiperidine

1-BOC-4-hydroxypiperidine

 Step 1: Boc Protection 

1-BOC-4-(tosyloxy)piperidine

 Step 2: Tosylation 

Boc₂O, Base
(e.g., TEA, NaOH)

TsCl, Base
(e.g., Pyridine, TEA)

Click to download full resolution via product page

Caption: General synthesis workflow for 1-BOC-4-(tosyloxy)piperidine.

Experimental Protocol: Synthesis of 1-BOC-4-
(tosyloxy)piperidine
Materials:

1-BOC-4-hydroxypiperidine

p-Toluenesulfonyl chloride (TsCl)

Pyridine (or triethylamine)

Dichloromethane (DCM)
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1 M Hydrochloric acid (HCl)

Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Ethanol or Ethyl Acetate for recrystallization

Procedure:

Dissolve 1-BOC-4-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM) in a

round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice

bath.

Add pyridine (approx. 1.5 eq) to the solution.

Slowly add p-toluenesulfonyl chloride (TsCl, approx. 1.2 eq) portion-wise to the stirred

solution, ensuring the temperature remains below 5 °C.

After the addition is complete, allow the reaction mixture to slowly warm to room temperature

and stir for 12-16 hours, or until TLC/LC-MS analysis indicates the consumption of the

starting material.[1]

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), water,

saturated NaHCO₃ solution, and finally with brine.[1]

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent

under reduced pressure to yield the crude product.[1]

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or

ethyl acetate/hexanes) to afford 1-BOC-4-(tosyloxy)piperidine as a white crystalline solid.

Typical yields range from 78-85%.[1]
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Reactivity and Key Reactions
The synthetic utility of 1-BOC-4-(tosyloxy)piperidine stems from the excellent leaving group

ability of the tosylate, which readily participates in bimolecular nucleophilic substitution (Sₙ2)

reactions. This allows for the straightforward introduction of a wide variety of functional groups

at the 4-position of the piperidine ring.

1-BOC-4-(tosyloxy)piperidine

4-Substituted-1-BOC-piperidine

Tosylate (TsO⁻) Leaving Group Departure Nucleophile (Nu⁻)
(e.g., R₂N⁻, RO⁻, RS⁻, I⁻)

 Sₙ2 Attack 

Click to download full resolution via product page

Caption: General mechanism for nucleophilic substitution reactions.

Reaction with Amine Nucleophiles
Substitution with primary or secondary amines is a cornerstone application, leading to the

formation of 4-aminopiperidine derivatives. These products are crucial intermediates in the

synthesis of numerous pharmaceuticals, including opioid analgesics and kinase inhibitors.

Experimental Protocol: Synthesis of tert-Butyl 4-
(Phenylamino)piperidine-1-carboxylate
Materials:

1-BOC-4-(tosyloxy)piperidine

Aniline

Potassium carbonate (K₂CO₃) or another suitable base

Anhydrous Dimethylformamide (DMF) or Acetonitrile

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b051092?utm_src=pdf-body
https://www.benchchem.com/product/b051092?utm_src=pdf-body-img
https://www.benchchem.com/product/b051092?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051092?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ethyl acetate (EtOAc)

Water, Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a solution of 1-BOC-4-(tosyloxy)piperidine (1.0 eq) in anhydrous DMF, add aniline (1.1

eq) and potassium carbonate (1.5 eq).

Heat the reaction mixture to 60-80 °C and stir under an inert atmosphere (e.g., nitrogen) for

12-24 hours. Monitor the reaction progress by TLC or LC-MS.

After completion, cool the mixture to room temperature and pour it into water.

Extract the aqueous mixture with ethyl acetate (3x).

Combine the organic layers and wash with water and brine to remove residual DMF and

salts.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography to yield the desired 4-anilino-1-

Boc-piperidine.

Reaction with Other Nucleophiles
The same Sₙ2 principle applies to a broad range of other nucleophiles:

Alkoxides/Phenoxides (RO⁻/ArO⁻): React to form 4-alkoxy- or 4-aryloxypiperidine ethers.

Thiols (RS⁻): React in the presence of a base to form 4-(alkyl/aryl)thiopiperidines.

Halides (e.g., NaI): An Finkelstein-type reaction can be used to convert the tosylate into a

more reactive 4-iodopiperidine derivative, which is itself a useful intermediate.
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Applications in Drug Discovery and Development
The true value of 1-BOC-4-(tosyloxy)piperidine is realized in its role as a central hub for

generating molecular diversity in drug discovery programs. By leveraging its reactivity, chemists

can rapidly synthesize analogs for structure-activity relationship (SAR) studies.

Key Intermediates

Therapeutic Targets & Drug Classes

1-BOC-4-(tosyloxy)piperidine

4-Amino Derivatives

+ R₂NH

4-Alkoxy/Aryloxy Derivatives

+ ROH / ArOH

4-Thioether Derivatives

+ RSH / ArSH

4-Halogenated Derivatives

+ NaX

Kinase Inhibitors
(e.g., JAK inhibitors)

CNS Agents
(Antipsychotics, Analgesics) GPCR Ligands Antimicrobial Agents

Click to download full resolution via product page

Caption: Versatility in generating diverse pharmacologically relevant scaffolds.

Key Application Areas:

Oncology: It is a building block in the synthesis of various kinase inhibitors, such as Janus

kinase (JAK) inhibitors, which are used to treat cancers and autoimmune disorders. The

piperidine scaffold correctly orients functional groups within the enzyme's active site.

Central Nervous System (CNS) Disorders: The piperidine core is a classic feature in

antipsychotics, antidepressants, and potent analgesics.[1] 1-BOC-4-(tosyloxy)piperidine
provides a reliable route to precursors for these complex molecules.
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Neurodegenerative Diseases: Derivatives have been investigated as potential therapeutic

candidates for conditions like Alzheimer's and Parkinson's disease.[1]

Selective Ligands: The ability to easily introduce diverse functionalities makes it ideal for

developing selective ligands to probe the function of receptors and enzymes in biological

research.[1]

Conclusion
1-BOC-4-(tosyloxy)piperidine is an indispensable tool for the modern synthetic chemist. Its

robust and predictable reactivity, coupled with the pharmaceutical importance of the piperidine

scaffold, secures its role as a high-value building block. The straightforward protocols for its

synthesis and subsequent nucleophilic displacement reactions allow for the efficient and

versatile construction of complex molecular architectures. For researchers in drug discovery

and development, mastering the use of this intermediate opens a direct pathway to novel

chemical entities with significant therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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